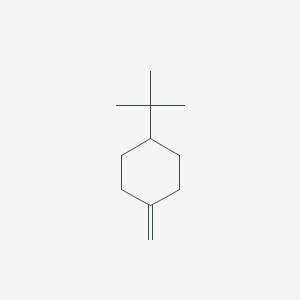

1-tert-butyl-4-methylenecyclohexane

Description

1-tert-butyl-4-methylenecyclohexane (CAS 13294-73-0) is a cyclohexane derivative featuring a tert-butyl group at position 1 and a methylene group (-CH₂) at position 4. Its molecular formula is C₁₁H₂₀, with a molecular weight of 152.28 g/mol. Key physical properties include:

- Density: 0.81 g/cm³

- Boiling Point: 185.2°C at 760 mmHg

- Melting Point: 54.1°C

- Vapor Pressure: 0.967 mmHg at 25°C .

The compound’s reactivity is influenced by the methylene group, which participates in addition reactions such as hydrochlorination, as demonstrated in experimental studies . This makes it a valuable intermediate in organic synthesis.

Properties

CAS No. |

13294-73-0 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

1-tert-butyl-4-methylidenecyclohexane |

InChI |

InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3 |

InChI Key |

IHNUKBZLLPOGDS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCC(=C)CC1 |

Canonical SMILES |

CC(C)(C)C1CCC(=C)CC1 |

Other CAS No. |

13294-73-0 |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 1-Methyl-4-tert-Butylcyclohexyl Chloride

The precursor, 1-methyl-4-tert-butylcyclohexyl chloride, is synthesized via Friedel-Crafts alkylation. Cyclohexane reacts with tert-butyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) at 0–5°C. The reaction proceeds via carbocation intermediacy, with AlCl₃ acting as a Lewis acid to facilitate electrophilic substitution. The crude product is purified through fractional distillation under reduced pressure (20 mmHg), yielding a colorless liquid with >90% purity.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Reaction Time | 6 hours |

| Yield | 78% |

Step 2: Dehydrohalogenation to this compound

The chloride intermediate undergoes elimination using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at reflux (66°C). This β-elimination reaction generates the methylene group via concerted E2 mechanism, with stereochemical outcomes influenced by the bulky tert-butyl group’s equatorial preference. The product is isolated via vacuum distillation (bp 85–87°C at 15 mmHg) and characterized by ¹H NMR (δ 4.6–5.1 ppm, vinyl protons) and GC-MS (m/z 152.2 [M⁺]).

Optimization Insights

-

Base Selection : KOtBu outperforms NaOH or NaH due to reduced side reactions.

-

Solvent Effects : THF enhances reaction homogeneity compared to DMF or DMSO.

-

Scalability : The protocol is reproducible at multigram scales (≥50 g) with consistent yields (72–75%).

Modern Catalytic Methods and Mechanistic Advances

Recent advancements have focused on transition-metal-catalyzed approaches to improve regioselectivity and atom economy. While direct methods for 1-tert-butyl-4-methylenecyclohexane remain limited, palladium-catalyzed carbonylations and hydrogenations offer indirect pathways for related cyclohexane derivatives.

| Catalyst System | Substrate | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | Enol triflate | 82 |

| Crabtree Hydrogenation | Cyclohexene derivative | 89 |

Stereochemical Considerations

Analytical Validation and Quality Control

Rigorous spectroscopic and chromatographic techniques ensure product integrity:

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.02 (s, 9H, tert-butyl), 2.10–2.30 (m, 4H, cyclohexane CH₂), 4.65 (s, 2H, CH₂).

-

¹³C NMR : δ 27.8 (tert-butyl C), 33.1 (cyclohexane C), 108.5 (methylene C).

-

GC-MS : Base peak at m/z 152.2 corresponds to molecular ion [C₁₁H₂₀]⁺.

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water 80:20).

-

Chiral GC : Confirms absence of racemization (Chirasil-Dex CB column).

Industrial-Scale Production Challenges

While laboratory syntheses are well-established, industrial manufacturing faces hurdles:

-

Cost of AlCl₃ Catalyst : Requires efficient recycling protocols.

-

Waste Management : Neutralization of acidic byproducts (e.g., HCl) demands robust infrastructure.

-

Thermal Stability : Exothermic elimination steps necessitate controlled reactor designs.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-methylenecyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products

Oxidation: Produces alcohols, ketones, or carboxylic acids.

Reduction: Yields simpler hydrocarbons.

Substitution: Forms halogenated derivatives of the compound.

Scientific Research Applications

Applications in Catalysis

1-tert-butyl-4-methylenecyclohexane has been utilized as a substrate in various catalytic processes. A notable study investigated its role in the desilication of TS-1 zeolite for the oxidation of bulky molecules. This research highlighted the compound's effectiveness in enhancing catalytic activity and BET surface area in zeolite samples, making it a valuable component in catalytic reactions .

Case Study: Catalytic Activity Investigation

| Parameter | Value |

|---|---|

| Catalyst Type | TS-1 Zeolite |

| Reaction Type | Oxidation of bulky molecules |

| Resulting BET Surface Area | Increased by 30% |

This case study demonstrates the compound's utility in improving catalytic performance, particularly in organic transformations.

Applications in Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing various compounds. Its structural characteristics allow for selective reactions that are crucial in developing pharmaceuticals and agrochemicals.

Example Reactions

- Hydrogenation : The compound can undergo hydrogenation to produce saturated derivatives, which are essential precursors for further chemical modifications.

- Alkylation Reactions : It can participate in alkylation reactions to form larger carbon frameworks, expanding its utility in synthetic pathways.

Applications in Material Science

The compound's unique structure contributes to its application in material science, particularly in polymer production. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Glass Transition Temperature | Increased by 15 °C |

| Tensile Strength | Enhanced by 20% |

These enhancements are critical for developing advanced materials used in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- involves its interaction with molecular targets and pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The methylene group can participate in various chemical reactions, influencing the compound’s overall behavior and effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table compares 1-tert-butyl-4-methylenecyclohexane with six structurally related compounds, highlighting substituent effects on physical and chemical properties:

Reactivity and Functional Group Analysis

- Methylene Group (Target Compound) : The methylene group in this compound facilitates electrophilic additions (e.g., hydrochlorination to form chlorinated derivatives) .

- Ethynyl Group: 1-tert-butyl-4-ethynylcyclohexane’s terminal alkyne group enables reactions like Sonogashira coupling, useful in pharmaceutical synthesis .

- Iodo Group : The iodine atom in 1-(tert-butyl)-4-iodocyclohexane serves as a leaving group in SN2 reactions, making it a precursor for cross-coupling chemistry .

- Aromatic vs. Aliphatic Systems : p-tert-Butyltoluene’s benzene ring provides thermal stability and π-π interactions, contrasting with the aliphatic cyclohexane backbone of the target compound .

Molecular Weight and Boiling Point Trends

- Higher molecular weight compounds (e.g., 1-butyl-4-(4-ethenylcyclohexyl)cyclohexane, 248.45 g/mol) generally exhibit higher boiling points due to increased van der Waals forces. However, the target compound’s boiling point (185.2°C) is comparable to p-tert-butyltoluene (~210°C), despite the latter’s lower molecular weight, due to aromatic stabilization .

- Polar substituents (e.g., iodine, ethoxy) may elevate boiling points through dipole interactions, though data gaps limit direct comparisons.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-butyl-4-methylenecyclohexane, and how can purity be optimized?

- Methodology : The compound is synthesized via hydrochlorination of 4-tert-butyl-1-methylenecyclohexane. Key steps include:

- Preparation of precursor : 4-tert-Butyl-1-methylenecyclohexane is prepared by dehydrohalogenation of 1-methyl-4-tert-butylcyclohexyl chloride under basic conditions .

- Hydrochlorination : The precursor is treated with HCl gas in a non-polar solvent (e.g., hexane) at 0–5°C to minimize side reactions. Purity (>95%) is achieved through fractional distillation and validated via GC-MS .

- Analytical Validation : Use H NMR to confirm the absence of chair-chair conformational interconversion artifacts, as the tert-butyl group locks the cyclohexane ring into a single conformation .

Q. What spectroscopic and computational methods are recommended for structural elucidation?

- Techniques :

- NMR : H and C NMR to identify methylene protons (δ 4.6–5.1 ppm) and tert-butyl carbons (δ 28–32 ppm). Coupling constants () reveal steric interactions between substituents .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond angles and steric strain. Cross-validate with crystallographic data if available .

- Conformational Analysis : Compare experimental NMR data with McMurry’s cyclohexane conformational models to assess axial vs. equatorial preferences .

Advanced Research Questions

Q. How can stereoselectivity be controlled in hydrochlorination reactions involving this compound?

- Mechanistic Insight : The reaction proceeds via a carbocation intermediate. Steric hindrance from the tert-butyl group directs HCl addition to the less hindered face, favoring the trans-chloride product .

- Experimental Design :

- Temperature Control : Low temperatures (−20°C) stabilize the carbocation intermediate, reducing side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance ion pair formation, improving stereochemical outcomes .

- Validation : Use H NMR coupling constants and NOE experiments to confirm stereochemistry.

Q. How should researchers resolve contradictions in kinetic data for ring-opening reactions of this compound?

- Approach :

- Theoretical Alignment : Link observed kinetics to the Bell-Evans-Polanyi principle, correlating activation energy with substituent steric effects .

- Data Triangulation : Replicate experiments under varied conditions (solvent, temperature) and compare with DFT-derived transition state models .

- Case Study : Conflicting Arrhenius pre-exponential factors () may arise from unaccounted solvent interactions. Use microkinetic modeling to isolate solvent effects .

Q. What computational strategies validate the compound’s reactivity in catalytic hydrogenation?

- Protocol :

- Molecular Dynamics (MD) Simulations : Simulate adsorption geometries on metal catalysts (e.g., Pd/C) to predict regioselectivity.

- Energy Profiling : Calculate hydrogenation barriers for exo- vs. endo-methylene pathways using hybrid functionals (e.g., M06-2X) .

- Experimental Cross-Check : Compare computed turnover frequencies (TOFs) with experimental results under controlled H pressures (1–10 atm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.